

In vivo Delivery of Rapamycin: Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a potent inhibitor of the mammalian target of rapamycin (mTOR), holds significant therapeutic promise for a range of conditions including organ transplant rejection, cancers, and age-related diseases.[1][2][3] However, its clinical application is often hindered by poor water solubility, low oral bioavailability, and potential systemic side effects.[1][4] This document provides detailed application notes and experimental protocols for various in vivo delivery methods of Rapamycin, designed to enhance its therapeutic efficacy and minimize off-target effects. The focus is on nanoparticle-based carriers, modified oral formulations, and localized delivery systems, providing researchers with the necessary information to select and implement the most appropriate delivery strategy for their preclinical models.

Introduction

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[5][6][7] Its dysregulation is implicated in numerous pathologies, making it a prime target for therapeutic intervention.[8] Rapamycin (also known as Sirolimus) is a specific mTOR inhibitor, but its inherent hydrophobicity presents a significant challenge for effective in vivo delivery.[9][10] Conventional oral administration results in low and variable bioavailability due to first-pass metabolism and efflux by P-glycoprotein.[1][11] To overcome these limitations, various advanced delivery strategies have been developed and validated in preclinical studies.



These approaches aim to improve solubility, enhance bioavailability, prolong circulation time, and enable targeted delivery to specific tissues or organs.[1][9]

This document outlines several of these innovative delivery methods, providing quantitative data for comparison, detailed experimental protocols, and visual representations of key biological and experimental pathways.

Rapamycin Delivery Strategies: A Comparative Overview

A variety of formulation strategies have been explored to improve the in vivo delivery of Rapamycin. The choice of delivery system can significantly impact the pharmacokinetic profile, tissue distribution, and ultimately, the therapeutic outcome. Below is a summary of quantitative data from preclinical studies using different Rapamycin formulations.



Delivery Method	Formulation Details	Animal Model	Dose	Key Pharmacoki netic/Effica cy Data	Reference
Oral (Nanoformula tion)	Rapatar (Pluronic block copolymer- based micelles)	ICR Mice	4 mg/kg (PO)	Bioavailability : Up to 12% (compared to undetectable for unformulated Rapamycin).	[4][12]
Oral (Compounde d vs. Commercial)	Compounded vs. Commercial tablets	Humans (normative aging)	2-15 mg	Compounded formulation showed ~31% of the bioavailability of the commercial formulation per milligram.	[13]
Intraperitonea I Injection	Rapamycin in vehicle (5% Tween 80, 30% PEG 400)	Pregnant WT Mice	2 mg/kg	Daily injections from E5.5 to E8.5 for biochemical analysis.	[14]
Intraperitonea I Injection	Rapamycin in vehicle (10% PEG400, 10% Tween 80, in 100% ethanol stock)	Mice	6 mg/kg	Standard protocol for preparing IP injection solution.	[15]



Subcutaneou s Injection	Sirolimus- loaded polymeric nanoparticles (NPs)	Apolipoprotei n E-deficient mice	1.0 mg/kg and 3.0 mg/kg every 15 days	Maintained constant blood and aorta drug levels for 13 days.	[1]
Intravenous Injection	Polymeric nanoparticle (PNP)- sirolimus	Xenograft tumor mice	20 mg/kg (3 times/week or once/week for 4 weeks)	Prolonged circulation in the blood compared to free sirolimus.	[9]
Intravenous Injection	Rapamycin- loaded leukosomes	ApoE-/- mice on a high-fat diet	5 mg/kg daily for 7 days	Reduced proliferating macrophages in the aorta compared to free rapamycin.	[16]
Local Delivery (Intraocular)	Biodegradabl e polycaprolact one (PCL) thin film device	Rabbits	N/A	Sustained zero-order release in vivo for 16 weeks with therapeutic concentration s in the retina- choroid.	[17][18]
Local Delivery (Intracranial)	Biodegradabl e caprolactone- glycolide beads	Rat glioma model	N/A	In vitro release showed a burst in the first 4 days followed by a	[19]

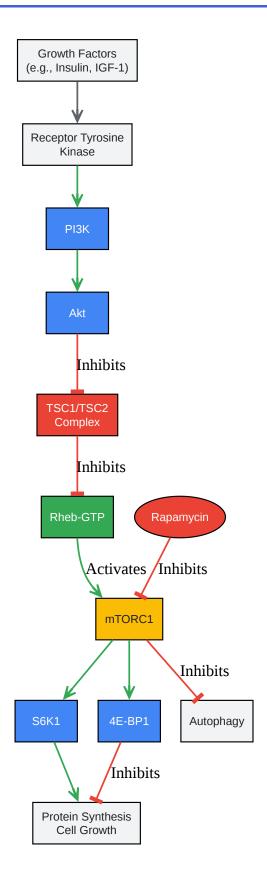


				steady release for 3 weeks.	
Targeted Nanoparticles	Folate- conjugated Rapamycin (FC-rapa)	bpk mutant mice (PKD model)	3 μmol/kg/day	Significantly improved the renal cystic phenotype with reduced systemic effects.	[20]
Targeted Nanoparticles	Targeted Rapamycin Micelles (TRaM) in preservation solution	Mouse tracheal and aortic allograft models	100 ng/mL (ex vivo pre- treatment)	Significantly inhibited chronic rejection at a ten-fold lower dose compared to free rapamycin.	[21][22]

Signaling Pathway

The primary mechanism of action for Rapamycin is the inhibition of the mTOR signaling pathway, specifically the mTORC1 complex. Understanding this pathway is critical for interpreting the effects of Rapamycin in vivo.





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Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.



Experimental Protocols

Protocol 1: Preparation and Administration of Rapamycin-Loaded Polymeric Nanoparticles (mPEG-PLGA)

This protocol is adapted from a study demonstrating the use of Rapamycin-loaded mPEG-PLGA nanoparticles to ameliorate hepatic steatosis.[23]

Materials:

- Rapamycin
- mPEG-PLGA copolymer
- Dichloromethane (DCM)
- Polyvinyl alcohol (PVA)
- Phosphate-buffered saline (PBS), pH 7.4
- Dialysis membrane (MWCO 10 kDa)
- Ultrasonic probe
- Magnetic stirrer

Procedure:

• Preparation of NP-RAPA: a. Dissolve 10 mg of Rapamycin and 100 mg of mPEG-PLGA in 5 mL of DCM to form the organic phase. b. Add the organic phase to 20 mL of a 2% (w/v) PVA aqueous solution. c. Emulsify the mixture by sonication for 3 minutes at 200 W in an ice bath. d. Evaporate the DCM by stirring the emulsion at room temperature for 4 hours. e. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. f. Wash the nanoparticle pellet three times with deionized water to remove residual PVA and free drug. g. Lyophilize the final nanoparticle product (NP-RAPA) and store at -20°C.

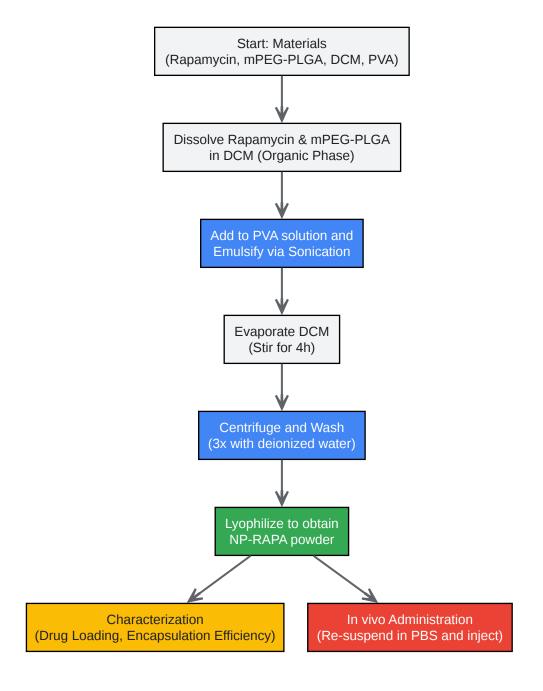
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- Drug Loading and Encapsulation Efficiency: a. Dissolve a known amount of NP-RAPA in a suitable solvent (e.g., acetonitrile). b. Determine the Rapamycin concentration using highperformance liquid chromatography (HPLC). c. Calculate the drug loading content and encapsulation efficiency using the following formulas:
 - Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
 - Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x
 100
- In vivo Administration (Mouse Model of NAFLD): a. Re-suspend the lyophilized NP-RAPA in sterile PBS for injection. b. Administer the NP-RAPA suspension to mice via the desired route (e.g., intravenous injection). The original study did not specify the route for the in vivo efficacy study, but IV is common for nanoparticle formulations. c. The dosage and frequency will depend on the specific experimental design. For example, 1 or 3 mg/kg of sirolimus every 15 days was used in a different nanoparticle study.[1]





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Caption: Experimental workflow for the preparation of Rapamycin-loaded nanoparticles.

Protocol 2: Preparation and Administration of Rapamycin for Intraperitoneal (i.p.) Injection in Mice

This protocol is a standard method for preparing Rapamycin for intraperitoneal administration in mice.[14][15]



Materials:

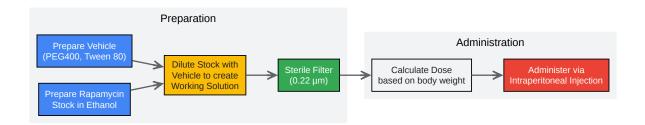
- Rapamycin powder
- 100% Ethanol
- Tween 80
- Polyethylene glycol 400 (PEG400)
- Sterile water or saline

Procedure:

- Preparation of Stock Solution (e.g., 50 mg/mL): a. Weigh 100 mg of Rapamycin powder. b.
 Dissolve the powder in 2 mL of 100% ethanol to create a 50 mg/mL stock solution. c. Aliquot and store at -80°C.[15]
- Preparation of Vehicle Solution: a. Prepare a 10% PEG400 solution by adding 2 mL of PEG400 to 18 mL of sterile water. b. Prepare a 10% Tween 80 solution by adding 2 mL of Tween 80 to 18 mL of sterile water. Mix gently to avoid foaming. c. A common vehicle consists of equal parts of 10% PEG400 and 10% Tween 80.[15] Another described vehicle contains 5% Tween 80 and 30% PEG400.[14]
- Preparation of Working Injection Solution (e.g., 1 mg/mL for a 6 mg/kg dose in a 25g mouse):

 a. Thaw the Rapamycin stock solution.
 b. To prepare 10 mL of a 1 mg/mL working solution, mix 5 mL of 10% PEG400, 5 mL of 10% Tween 80, and 200 μL of the 50 mg/mL Rapamycin stock solution.
 c. Vortex the solution thoroughly to ensure it is well-mixed.
 d. Filter the final solution through a 0.22 μm sterile filter.
 e. Store the working solution at -20°C in aliquots.
- In vivo Administration: a. Thaw the working solution before use. b. Calculate the injection volume based on the animal's body weight and the desired dose. For a 6 mg/kg dose, a 25g mouse would receive a 150 μL injection of a 1 mg/mL solution. c. Administer the solution via intraperitoneal injection using an appropriate gauge needle (e.g., 27G).





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Caption: Workflow for preparing and administering Rapamycin via intraperitoneal injection.

Conclusion

The effective in vivo delivery of Rapamycin is paramount to harnessing its full therapeutic potential while mitigating its drawbacks. The methods described in these application notes, from advanced nanoformulations to optimized injection protocols, provide researchers with a range of options to suit different experimental needs. Nanoparticle-based systems offer the advantage of improved pharmacokinetics and the potential for targeted delivery, which can be particularly beneficial for cancer and localized inflammatory diseases. For systemic effects in longevity or metabolic studies, optimized oral or parenteral administrations are viable options. The selection of a delivery method should be guided by the specific research question, the animal model being used, and the desired therapeutic outcome. Careful consideration of the quantitative data and adherence to detailed protocols will enhance the reproducibility and reliability of in vivo studies involving Rapamycin.

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